1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
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Overview
Description
- The ethoxylated pyrimidine is reacted with 4-aminopiperidine under reflux conditions in a suitable solvent such as ethanol.
- The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride typically involves multiple steps:
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Formation of the Pyrimidine Ring:
- Starting with ethyl acetoacetate and thiourea, the pyrimidine ring is formed through a cyclization reaction under acidic conditions.
- The resulting 2-methylthio-4,6-dihydroxypyrimidine is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium ethoxide, ethanol.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various nucleophile-substituted pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
- 1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
Comparison:
- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
- 1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride: Similar structure but with an ethylthio group instead of a methylthio group, potentially altering its biological activity and chemical properties.
The uniqueness of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride lies in its specific substitution pattern, which can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-3-17-11-8-10(14-12(15-11)18-2)16-6-4-9(13)5-7-16;/h8-9H,3-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYMUGJKNSGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)N)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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